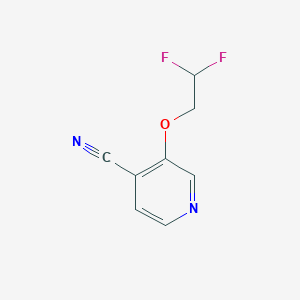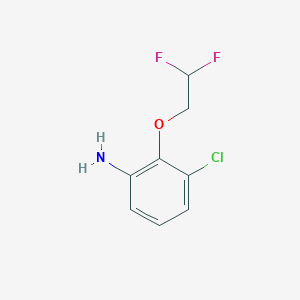
2-(2,2-Difluorocyclopentyl)ethan-1-ol
Overview
Description
2-(2,2-Difluorocyclopentyl)ethan-1-ol is a fluorinated secondary alcohol that belongs to the family of cyclopentane derivatives. It has a molecular weight of 150.17 g/mol and its molecular formula is C7H12F2O .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,2-difluorocyclopentyl)ethanol . The InChI code is 1S/C7H12F2O/c8-7(9)4-1-2-6(7)3-5-10/h6,10H,1-5H2 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 178.8±10.0 °C . The density is predicted to be 1.11±0.1 g/cm3 . The pKa value is predicted to be 15.14±0.10 .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Synthesis of Cyclobutenes : The compound was utilized as a precursor in a metal-free [2+2] cycloaddition reaction of alkynes to afford substituted cyclobutenes. This process is remarkable for its mild and facile uncatalyzed protocol that operates at room temperature without the need for irradiation or heating (Alcaide et al., 2015).
Construction of Fused Polycyclic Ring Systems : It served as a reagent in the condensation of 2-hydroxybenzaldehydes for the synthesis of tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, illustrating a modular approach for rapidly constructing complex polycyclic architectures, integral to the structure of many natural products (Someswarao et al., 2018).
Polymer Synthesis and Analysis : The compound contributed to the formation of multicyclic poly(benzonitrile ether)s, showing diverse outcomes based on the isomeric forms of difluorobenzonitrile used, offering insights into polymer structure and formation dynamics (Kricheldorf et al., 2005).
Chemical Structure Analysis : It played a role in the comparative study of glycol derivatives, where X-ray diffraction and molecular dynamics were employed to understand the molecular conformation and interactions, highlighting the importance of intramolecular hydrogen bonding (Gontrani et al., 2020).
Coordination Chemistry and Ligand Behavior
- Metal Complex Formation : The compound's derivatives were engaged in coordination chemistry, forming various structures like 6-membered chelate rings and coordination polymers with different metals, offering insights into ligand behavior and metallosupramolecular chemistry (Steel & Sumby, 2003).
Safety and Hazards
The safety information available indicates that this compound may be hazardous. The GHS pictograms include GHS07 . The hazard statements include H227, H302, H312, H315, H319, H332, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
2-(2,2-difluorocyclopentyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)4-1-2-6(7)3-5-10/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVJZIWXTUZQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557630-20-2 | |
| Record name | 2-(2,2-difluorocyclopentyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)












![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)
